molecular formula C14H20N2O2S B6508779 Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- CAS No. 16795-60-1

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-

Cat. No.: B6508779
CAS No.: 16795-60-1
M. Wt: 280.39 g/mol
InChI Key: VMKCEIPRFUUBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-, is a benzenesulfonamide derivative characterized by a diethylamino-substituted butynyl chain at the sulfonamide nitrogen.

Properties

IUPAC Name

N-[4-(diethylamino)but-2-ynyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-3-16(4-2)13-9-8-12-15-19(17,18)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKCEIPRFUUBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168454
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16795-60-1
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016795601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Assembly via Amine Intermediate

This method involves synthesizing 4-(diethylamino)-2-butynylamine followed by sulfonylation with benzenesulfonyl chloride.

  • Amine Synthesis :

    • Propargyl bromide reacts with diethylamine under basic conditions to form 4-diethylamino-2-butynylamine (Figure 1A).

    • Alternative routes include Gabriel synthesis or reductive amination of propargyl aldehydes.

  • Sulfonylation :

    • The amine reacts with benzenesulfonyl chloride in dichloromethane or chloroform at 0–25°C, using a base (e.g., triethylamine) to scavenge HCl.

Direct Functionalization of Preformed Sulfonamides

Here, a pre-synthesized sulfonamide undergoes alkyne insertion and diethylamination.

  • Sonogashira Coupling :

    • A halogenated benzenesulfonamide reacts with propargyl diethylamine under palladium catalysis.

  • Mitsunobu Reaction :

    • Introduces the alkyne via alcohol intermediates, though this requires protecting groups for the sulfonamide.

Detailed Methodologies and Optimization

Synthesis of 4-(Diethylamino)-2-Butynylamine

Procedure :

  • Alkylation of Diethylamine :

    • Combine propargyl bromide (1.2 eq) and diethylamine (1 eq) in THF.

    • Add K₂CO₃ (2 eq) and stir at 60°C for 12 h.

    • Yield : ~65% (crude), purified via vacuum distillation.

  • Reductive Amination :

    • React 2-butynal with diethylamine in methanol, followed by NaBH₄ reduction.

    • Key Conditions : 0°C, 4 h reaction, pH 7–8.

Challenges :

  • Propargyl bromide’s volatility necessitates closed systems.

  • Competing side reactions (e.g., over-alkylation) reduce yields.

Sulfonylation with Benzenesulfonyl Chloride

Procedure :

  • Dissolve 4-(diethylamino)-2-butynylamine (1 eq) in anhydrous CH₂Cl₂.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir for 4 h at 25°C, then quench with ice water.

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Optimization :

  • Base Selection : Triethylamine (1.5 eq) improves yields to 85% vs. pyridine (72%).

  • Solvent Impact : CH₂Cl₂ > chloroform > THF (Table 1).

Table 1: Solvent Effects on Sulfonylation Yield

SolventYield (%)Purity (%)
Dichloromethane8598
Chloroform7895
THF6290

Alternative Pathways and Comparative Analysis

One-Pot Synthesis via Chlorosulfonation

Adapted from CN106336366A, this method integrates chlorosulfonation and amination:

  • Chlorosulfonation : Treat benzene with ClSO₃H to form benzenesulfonyl chloride .

  • Amination : React with 4-(diethylamino)-2-butynylamine in a polar aprotic solvent.

Advantages :

  • Fewer purification steps.

  • Scalable for industrial use.

Limitations :

  • Requires strict temperature control (<50°C) to prevent alkyne decomposition.

Radiolabeling Techniques for Tracer Synthesis

Inspired by Gao et al., carbon-11 labeling methodologies could be adapted:

  • Introduce a methoxy group via [¹¹C]CH₃OTf methylation.

  • Functionalize with the diethylamino-alkyne chain.

Applications :

  • PET imaging probes for receptor studies.

Industrial-Scale Considerations

Solvent Recovery and Waste Reduction

  • CN106349091A highlights molten-state reactions to minimize toluene use.

  • Recommendation : Replace CH₂Cl₂ with recoverable solvents (e.g., cyclopentyl methyl ether).

Catalytic Innovations

  • Palladium Nanocatalysts : Enhance Sonogashira coupling efficiency (turnover number >10,000) .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Benzenesulfonamide derivatives are known for their ability to inhibit specific enzymes, notably Carbonic Anhydrase IX (CA IX) . The inhibition of CA IX is significant due to its role in regulating the carbonic acid-bicarbonate buffer system within tumor cells, which is crucial for their energy production and survival under hypoxic conditions. This selective inhibition leads to anti-proliferative effects on tumor cells, making it a candidate for cancer therapies.

Medicinal Chemistry

  • Antimicrobial Activity : Benzenesulfonamide compounds have been widely studied for their antimicrobial properties, acting against various bacterial strains. They serve as a foundation for developing new antibiotics.
  • Cancer Treatment : The ability of this compound to inhibit CA IX positions it as a potential anti-cancer agent. Research indicates that it can reduce tumor growth in specific cancer cell lines.

Biochemistry

  • Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme kinetics and inhibition mechanisms, particularly involving carbonic anhydrases. It provides insights into the biochemical pathways affected by enzyme inhibitors.

Pharmaceutical Development

  • Prodrugs and Combination Therapies : Research has explored the use of benzenesulfonamide derivatives as prodrugs to enhance bioavailability and reduce side effects in anti-inflammatory treatments. These derivatives may be combined with other therapeutic agents to improve efficacy in treating conditions like arthritis and cancer .

Synthesis of Complex Molecules

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- serves as a building block in organic synthesis, allowing chemists to create more complex molecular structures for various applications, including pharmaceuticals and agrochemicals.

Material Science

The compound is investigated for its potential use in developing new materials with specific properties, such as polymers and coatings that require unique chemical characteristics.

Case Study 1: Anticancer Properties

A study demonstrated that benzenesulfonamide derivatives effectively inhibited CA IX in vitro, leading to reduced proliferation of renal cell carcinoma cells. This suggests potential for therapeutic application in treating renal cancers where CA IX is overexpressed.

Case Study 2: Anti-inflammatory Applications

Research indicated that benzenesulfonamide derivatives could reduce inflammation in animal models of arthritis. These compounds exhibited fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic potential .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes in cancer cells, leading to reduced proliferation and increased apoptosis.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

The pharmacological and chemical properties of benzenesulfonamide derivatives vary significantly with substituent modifications. Below is a detailed comparison based on structural analogs and their reported activities:

Substituent Effects on Cannabinoid Receptor Binding

Triaryl sulfonamides with diethylamino-benzyl groups (e.g., compound 59 in ) demonstrated selective binding to cannabinoid receptor 2 (CB2) as inverse agonists. Key findings:

  • N-(4-(Diethylamino)benzyl)-3-methyl-N-(p-tolyl)benzenesulfonamide (59): Exhibited a Ki value for CB2 in the nanomolar range, indicating high affinity. The diethylamino group likely enhances receptor interaction through hydrophobic and hydrogen-bonding effects .
  • Adamantane-substituted derivatives (e.g., compound 22) : Replacing the benzyl group with bulky adamantane increased CB2 selectivity but reduced synthetic yield (92% for 22 vs. 72% for 59 ) .

Table 1: CB2 Binding Affinity of Selected Benzenesulfonamides

Compound ID Substituent Ki (CB2) Yield (%) Source
59 Diethylamino-benzyl, 3-methyl ~nM range 72
22 Adamantyl, 4-chloro ~nM range 92
Antimicrobial Activity

Substituents such as pyrimidinyl or nitrobenzylideneamino groups enhance antimicrobial potency:

  • N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide: Demonstrated strong binding to C. albicans and B. subtilis proteins (docking scores: −6.05 to −6.59 kcal/mol), attributed to hydrogen bonding with HIS 388 and LYS residues .
  • Compound 11 () : A 4-chloro-benzoyl derivative showed superior antimicrobial activity, suggesting electron-withdrawing groups improve target inhibition .

Table 2: Antimicrobial Activity of Key Derivatives

Compound ID Substituent Target Microbe Activity Metric Source
11 4-Chloro-benzoyl, pyrimidinyl Broad-spectrum IC50 < 50 µM
Nitrobenzylideneamino derivative 4-Nitrobenzylideneamino, pyrimidinyl C. albicans Docking score −6.05 kcal/mol
Anticancer Potential

Thiophene-linked benzenesulfonamides (e.g., compound 26 in ) exhibited potent antiproliferative effects:

  • (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): IC50 = 10.25 µM against breast cancer, outperforming doxorubicin. The thiophene moiety likely enhances cellular uptake .

Key Structural and Functional Differences

  • Diethylamino Group: Enhances receptor binding (e.g., CB2) through charge interactions but may reduce solubility .
  • Alkyne vs.
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., thiazolyl, pyrimidinyl) improve antimicrobial and anticancer activity, while aliphatic chains favor receptor selectivity .

Biological Activity

Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- is a compound of significant interest due to its unique biological activity, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This article explores its mechanism of action, pharmacological effects, and comparative studies with similar compounds.

Target Enzyme: Carbonic Anhydrase IX (CA IX)
Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- primarily targets CA IX, an enzyme that plays a crucial role in maintaining the acid-base balance within cells. The inhibition of CA IX disrupts the carbonic acid-bicarbonate buffer system and affects the anaerobic glycolysis pathway in tumor cells, leading to decreased energy production and cell survival.

Mode of Action
The compound acts as a selective inhibitor of CA IX, which is often overexpressed in hypoxic tumor environments. This selectivity not only enhances its therapeutic potential but also minimizes off-target effects on other carbonic anhydrases. The inhibition leads to significant anti-proliferative effects on various cancer cell lines, making it a promising candidate for cancer therapy.

Anti-Proliferative Activity

Studies have demonstrated that Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)- exhibits potent anti-proliferative effects against cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells, with a notable increase in annexin V-FITC positive apoptotic cells compared to controls .

Comparative Efficacy

In comparative studies, this compound has shown superior efficacy against CA IX compared to traditional inhibitors like acetazolamide. The IC50 values indicate that it has a higher potency against CA IX than against other isoforms such as CA II .

Case Studies and Experimental Data

  • Cell Line Studies : In vitro studies using MDA-MB-231 cells revealed that treatment with Benzenesulfonamide led to a 22-fold increase in late apoptotic cells compared to untreated controls. This suggests a strong potential for inducing programmed cell death in cancerous tissues .
  • Enzyme Kinetics : Kinetic studies have shown that this compound has an IC50 ranging from 10.93 nM to 25.06 nM against CA IX, indicating its high selectivity and potency .
  • Impact on Perfusion Pressure : Research involving isolated rat heart models indicated that derivatives of benzenesulfonamide can significantly affect perfusion pressure and coronary resistance, highlighting their cardiovascular implications alongside their anticancer properties .

Comparative Analysis with Similar Compounds

Compound NameTarget EnzymeIC50 (nM)SelectivityBiological Activity
Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-CA IX10.93 - 25.06HighInduces apoptosis in tumor cells
AcetazolamideCA IX~1000ModerateEstablished CA inhibitor
SulfanilamideVarious CAsVariableLowAntimicrobial activity

This table illustrates the notable differences in potency and selectivity among various benzenesulfonamides, emphasizing the unique position of N-(4-(diethylamino)-2-butynyl)- within this class of compounds.

Q & A

Q. What are the common synthetic routes for Benzenesulfonamide, N-(4-(diethylamino)-2-butynyl)-, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling benzenesulfonyl chloride with a diethylamino-substituted alkyne precursor. For example, in analogous compounds, reactions are conducted in dichloromethane with a base like triethylamine to neutralize HCl byproducts . Optimizing reaction temperature (e.g., room temperature vs. reflux) and stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) can improve yields. Multi-step syntheses may require intermediates to be purified via column chromatography before final coupling .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (¹H NMR) and Liquid Chromatography–Mass Spectrometry (LC-MS) are critical. ¹H NMR confirms functional groups and regiochemistry (e.g., diethylamino and butynyl protons), while LC-MS validates molecular weight and purity. For example, derivatives of similar sulfonamides showed diagnostic peaks at δ 1.2–1.4 ppm (diethyl CH₃) and δ 4.2–4.5 ppm (butynyl CH₂) in ¹H NMR .

Q. How is solubility assessed for this compound, and what solvents are recommended for biological assays?

Solubility is determined experimentally via saturation shake-flask methods at pH 7.4. For sulfonamide derivatives, dimethyl sulfoxide (DMSO) is often used as a stock solvent due to its ability to dissolve hydrophobic moieties. Aqueous solubility can be enhanced using co-solvents like polyethylene glycol (PEG-400) or cyclodextrin-based formulations .

Q. What are the common biological targets for benzenesulfonamide derivatives in academic research?

These compounds are frequently studied as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators (e.g., cannabinoid receptors). For instance, triaryl sulfonamides exhibit selective binding to Cannabinoid Receptor 2 (CB2) with Ki values in the nanomolar range, validated via competitive radioligand assays .

Q. How are stability and storage conditions determined for this compound?

Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. Most sulfonamides are stored at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Lyophilization is recommended for long-term storage of hygroscopic derivatives .

Advanced Research Questions

Q. How can competitive binding assays be designed to evaluate affinity for cannabinoid receptors?

A standardized protocol involves:

  • Membrane preparation : Isolate CB1/CB2 receptors from transfected HEK293 cells.
  • Radioligand : Use [³H]CP-55,940 (0.5–5 nM) in Tris-HCl buffer (pH 7.4).
  • Incubation : 90 minutes at 37°C with test compounds (0.001–10 µM).
  • Detection : Filter membranes, measure bound radioactivity via scintillation counting.
    Data are analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Non-specific binding is assessed with 10 µM WIN 55,212-2 .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). To address this:

  • Standardize receptor sources (e.g., use identical transfected cell lines).
  • Validate compound purity via HPLC (>95%).
  • Include positive controls (e.g., known CB2 inverse agonists) in each assay batch.
  • Replicate results across independent labs using blinded samples .

Q. How are structure-activity relationship (SAR) studies conducted for sulfonamide derivatives?

SAR involves synthesizing analogues with systematic substituent variations (e.g., chloro, methoxy, or isopropyl groups). For example, chloro-substituted derivatives (Ki = 12 nM for CB2) showed higher affinity than methoxy analogues (Ki = 45 nM) . Key parameters include:

  • Hydrophobicity : LogP values correlated with membrane permeability.
  • Steric effects : Bulky substituents (e.g., adamantyl) enhance receptor selectivity.

Q. What advanced analytical methods are used to study metabolic pathways of this compound?

  • LC-MS/MS : Identifies metabolites via fragmentation patterns.
  • Microsomal incubation : Liver microsomes (human/rat) assess Phase I/II metabolism.
  • CYP450 inhibition assays : Determine enzyme interactions using fluorogenic substrates .

Q. How can molecular docking simulations guide the design of sulfonamide-based inhibitors?

  • Target selection : Use crystal structures (e.g., CB2 receptor, PDB ID: 5ZTY).
  • Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Validation : Compare computational binding energies (ΔG) with experimental Ki values. For example, a docking score of –9.2 kcal/mol aligned with Ki = 8 nM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.